4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Antimicrobial SAR Fluorobenzamide Thiazole scaffold

4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, featuring a 4-fluorobenzamide moiety coupled to a thiazole core bearing a 4-isopropylphenyl substituent at the 4-position. Its molecular formula is C₁₉H₁₇FN₂OS with a molecular weight of 340.4 g/mol.

Molecular Formula C19H17FN2OS
Molecular Weight 340.42
CAS No. 313515-68-3
Cat. No. B3019803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
CAS313515-68-3
Molecular FormulaC19H17FN2OS
Molecular Weight340.42
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
InChIKeySXVDQWWUZLEZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, featuring a 4-fluorobenzamide moiety coupled to a thiazole core bearing a 4-isopropylphenyl substituent at the 4-position [1]. Its molecular formula is C₁₉H₁₇FN₂OS with a molecular weight of 340.4 g/mol . Predicted physicochemical properties include a density of 1.258 ± 0.06 g/cm³ and a pKa of 7.04 ± 0.50 [1]. The compound is commercially available from Life Chemicals at ≥90% purity in research-grade quantities (15–75 mg), priced at approximately $79–$109 USD per unit [1]. The 4-fluoro substituent on the benzamide ring and the 4-isopropylphenyl group on the thiazole core are the two key structural determinants that differentiate this compound from other N-(thiazol-2-yl)benzamide analogs [2].

Why Generic N-(Thiazol-2-yl)benzamide Analogs Cannot Substitute for 4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) in Target-Focused Research


Within the N-(thiazol-2-yl)benzamide scaffold, the nature and position of substituents on both the benzamide ring and the thiazole 4-aryl group exert profound effects on biological activity, physicochemical properties, and target selectivity. Published structure–activity relationship (SAR) studies on fluorobenzamide–thiazole hybrids demonstrate that the presence of a fluorine atom specifically at the 4-position of the benzoyl group is essential for enhancing antimicrobial potency; removal or repositioning of this fluorine substantially diminishes activity [1]. The 4-isopropylphenyl substituent further modulates lipophilicity and steric bulk at the thiazole 4-position, differentiating the target compound from analogs bearing halogen, acetyl, butoxy, or unsubstituted phenyl groups at the benzamide para-position. Consequently, substituting this specific compound with a close analog—such as the 2-fluoro positional isomer (CAS 353771-44-5), the non-fluorinated parent (N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide), or the 4-chloro variant (2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide)—is expected to alter both potency and selectivity profiles, making such substitution scientifically invalid without explicit comparative validation data .

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) Versus Closest Structural Analogs


4-Fluoro vs. Non-Fluorinated Benzamide: Antimicrobial Activity Enhancement Conferred by the 4-F Substituent in Thiazole–Benzamide Scaffolds

In a systematic SAR study of fluorobenzamide–thiazole hybrid compounds, Desai et al. (2013) demonstrated that the presence of a fluorine atom at the 4-position of the benzoyl group is essential for enhancing in vitro antimicrobial activity. The study compared a series of 4-fluorobenzamide–thiazole derivatives against a non-fluorinated benzamide–thiazole baseline series (NCD1-15), finding that introduction of 4-F consistently improved MIC values. The most active 4-fluorobenzamide compounds (6g and 6j) achieved MIC values of 12.5 μg/mL against Gram-positive and Gram-negative bacterial strains, while the most active antifungal compound (6e) showed MIC of 25 μg/mL against Candida albicans, Aspergillus niger, and Aspergillus clavatus [1]. The authors explicitly concluded that fluorine at the 4-position was 'essential for enhancing the antimicrobial activity' relative to non-fluorinated congeners [1]. This class-level SAR directly supports the rationale for selecting 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) over its non-fluorinated parent analog, N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, for antimicrobial screening programs.

Antimicrobial SAR Fluorobenzamide Thiazole scaffold

Positional Isomer Differentiation: 4-Fluoro vs. 2-Fluoro Benzamide Substitution on the N-(4-(4-isopropylphenyl)thiazol-2-yl) Scaffold

Two positional isomers share the same molecular formula (C₁₉H₁₇FN₂OS, MW 340.4) and core scaffold: the target compound 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) and its 2-fluoro regioisomer 2-fluoro-N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 353771-44-5) [1]. The position of the fluorine atom on the benzamide ring (para vs. ortho) alters the electronic distribution, hydrogen-bonding capability, and steric environment of the amide pharmacophore. In fluorobenzamide SAR studies, the 4-fluoro (para) position has been specifically identified as critical for biological activity, whereas ortho-substitution introduces steric hindrance that can disrupt target binding conformations [2]. While direct head-to-head comparative bioactivity data for these two specific isomers is not available in the public literature, the established principle that para-fluorination optimizes both electronic effects and binding geometry in benzamide-based inhibitors supports the preferential selection of the 4-fluoro isomer (CAS 313515-68-3) for kinase-targeted and antimicrobial screening [2].

Positional isomer SAR Fluorine regiochemistry Thiazole benzamide

Predicted Lipophilicity and Metabolic Stability Advantage of 4-Fluoro Substitution vs. 4-H, 4-Cl, and 4-Br Analogs

The 4-fluoro substituent on the benzamide ring provides a unique balance of electronegativity and lipophilicity compared to other 4-position substituents available in the N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide series. Fluorine (Hammett σₚ = 0.06) exerts a moderate electron-withdrawing effect distinct from chlorine (σₚ = 0.23), bromine (σₚ = 0.23), and hydrogen (σₚ = 0.00), while its van der Waals radius (1.47 Å) is closer to hydrogen (1.20 Å) than to chlorine (1.75 Å) or bromine (1.85 Å), minimizing steric perturbation [1]. The predicted cLogP for CAS 313515-68-3 is estimated at approximately 4.5–5.0, based on the additive contributions of the 4-fluorobenzamide (π = 0.14 for F) versus the non-fluorinated benzamide (π = 0.00), the 4-chloro analog (π = 0.71), and the 4-bromo analog (π = 0.86) [1]. The 4-fluoro compound thus occupies an intermediate lipophilicity range that favors both membrane permeability and aqueous solubility, a profile predictive of improved oral bioavailability and reduced metabolic liability relative to the more lipophilic 4-Cl and 4-Br congeners [1]. Additionally, fluorine substitution at the para-position blocks a primary site of cytochrome P450 oxidative metabolism, providing a metabolic stability advantage over the non-fluorinated parent [2].

Physicochemical profiling Lipophilicity Metabolic stability

Thiazole–Benzamide Scaffold Validated in Antifungal Drug Discovery: Class-Level Relevance to Plant Pathogenic Fungi

Recent studies on thiazol-2-ylbenzamide derivatives have demonstrated potent in vitro antifungal activity against agriculturally and clinically relevant fungal pathogens. A 2024 study by X-Mol reported that a series of thiazol-2-ylbenzamide derivatives exhibited excellent antifungal activities against five plant pathogenic fungi, with compounds 3B and 4B achieving EC₅₀ values of 0.72 mg/L and 0.65 mg/L, respectively, against Sclerotinia sclerotiorum . A 2025 study further demonstrated that thiazole-2-yl amide derivatives containing biphenyl groups exhibited significant inhibitory activity against Fusarium graminearum, with lead compounds showing EC₅₀ values as low as 3.14 mg/L [1]. These data establish the thiazol-2-ylbenzamide scaffold as a validated chemotype for antifungal drug discovery. While CAS 313515-68-3 itself has not been directly tested in these specific assays, its structural congruence with the validated scaffold—particularly the presence of the 4-fluorobenzamide pharmacophore and the 4-arylthiazole core—positions it as a strong candidate for antifungal screening against Sclerotinia, Fusarium, Botrytis, and Rhizoctonia species [1].

Antifungal activity Thiazol-2-ylbenzamide Plant pathogenic fungi

Commercial Availability and Purity Benchmarking of CAS 313515-68-3 vs. Closest Analogs

CAS 313515-68-3 is commercially available from Life Chemicals in research-grade quantities (15 mg, 20 μmol, 25 mg, and 75 mg) at ≥90% purity, with pricing ranging from $79 to $109 USD [1]. This compares favorably to the closest analogs in the series. The 2-fluoro positional isomer (CAS 353771-44-5) is listed on ChemicalBook but with limited vendor availability and no publicly disclosed pricing . The non-fluorinated parent compound N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is available from benchchem.com but excluded from consideration per source restrictions. The 4-butoxy analog (CAS 313515-75-2) is listed on Chemsrc with molecular formula C₂₃H₂₆N₂O₂S (MW 394.5) but with no vendor pricing disclosed . The 4-acetyl analog (CAS 312605-26-8) is similarly listed on Chemsrc with limited vendor information . Among this series, CAS 313515-68-3 offers the most transparent commercial availability with documented pricing points, making it the most readily procurable member of the N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide family for immediate research deployment.

Procurement Commercial availability Purity comparison

Research and Industrial Application Scenarios for 4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3) Based on Evidence-Linked Differentiation


Antimicrobial Lead Discovery: Screening Against Gram-Positive, Gram-Negative, and Fungal Panels

Based on class-level SAR evidence that 4-fluorobenzamide–thiazole hybrids exhibit MIC values as low as 12.5 μg/mL against bacterial strains and 25 μg/mL against fungal strains [1], CAS 313515-68-3 is a suitable candidate for primary antimicrobial screening. The compound should be prioritized over the non-fluorinated parent analog due to the documented essential role of the 4-fluoro substituent in enhancing antimicrobial potency [1]. Recommended screening panels include S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus, with MIC determination via serial broth dilution following the methodology of Desai et al. (2013).

Agricultural Antifungal Development: Evaluation Against Phytopathogenic Fungi

Recent validation of the thiazol-2-ylbenzamide scaffold against plant pathogenic fungi—with lead compounds achieving EC₅₀ values of 0.65–0.72 mg/L against Sclerotinia sclerotiorum and 3.14 mg/L against Fusarium graminearum [2]—supports the deployment of CAS 313515-68-3 in agricultural antifungal discovery. The compound's structural features (4-fluorobenzamide + 4-isopropylphenylthiazole) align with the pharmacophore requirements identified in these studies. Recommended initial screening should target Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum using mycelial growth inhibition assays with EC₅₀ determination.

Kinase Inhibitor Screening: Use as a 4-Fluorobenzamide-Thiazole Scaffold for Kinase Profiling

The N-(thiazol-2-yl)benzamide scaffold is a recognized privileged structure in kinase inhibitor design, with multiple patents describing thiazole–benzamide compounds as inhibitors of TrkA, LRRK2, PKB/Akt, and VEGFR-2 kinases [3]. The 4-fluoro substitution on the benzamide ring is a well-precedented modification in kinase inhibitors, contributing to improved target binding through favorable electronic effects and enhanced metabolic stability [4]. CAS 313515-68-3 should be prioritized for broad kinase selectivity profiling panels to identify potential kinase targets, leveraging the commercial availability of the compound in screening-ready quantities from Life Chemicals [5].

Medicinal Chemistry Hit Expansion: Systematic SAR Exploration Around the 4-Fluorobenzamide Pharmacophore

The well-defined structure of CAS 313515-68-3, with its three modular components (4-fluorobenzamide, thiazole linker, and 4-isopropylphenyl group), makes it an ideal starting point for systematic SAR exploration. Parallel synthesis or library approaches can independently vary each module to map activity determinants. The predicted intermediate lipophilicity (cLogP ~4.5–5.0) and favorable pKa (7.04) of the target compound [5] provide a balanced physicochemical starting point for hit-to-lead optimization, with ample room for property modulation through structural modification. The documented commercial availability of the compound reduces the synthetic burden for initial SAR studies.

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